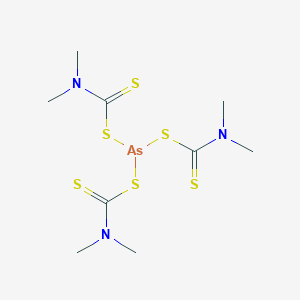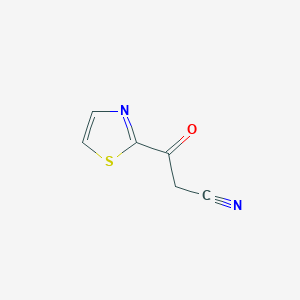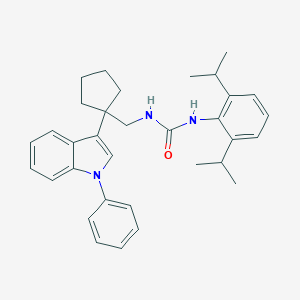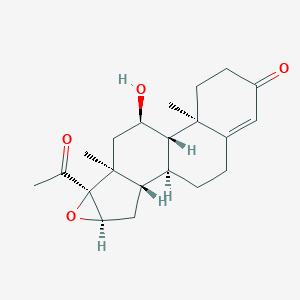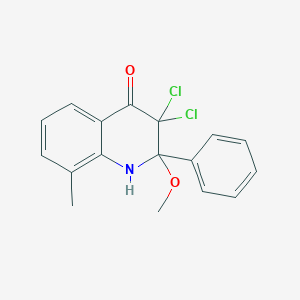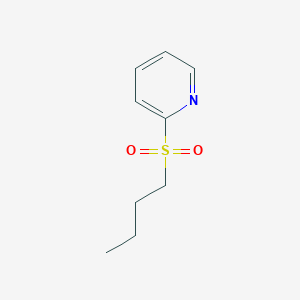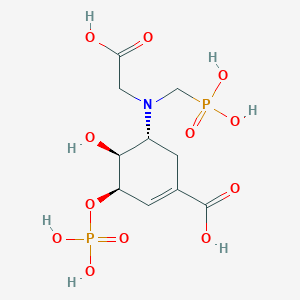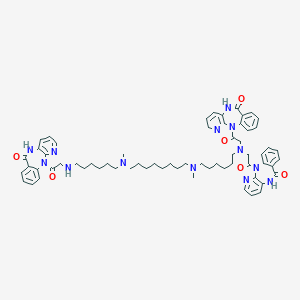
Tripitramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripitramine is a chemical compound that has garnered interest in the scientific community due to its potential therapeutic applications. It is a tricyclic compound that exhibits unique pharmacological properties and has been studied for its potential use in treating various diseases. In
Wirkmechanismus
Tripitramine acts as an antagonist of the muscarinic acetylcholine receptor, specifically the M1 and M3 subtypes. This results in the inhibition of acetylcholine-mediated signaling pathways. Additionally, tripitramine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
Tripitramine has been shown to have anti-inflammatory effects by inhibiting the activity of phospholipase A2. It also has antioxidant effects by scavenging free radicals. In addition, tripitramine has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tripitramine in lab experiments is its specificity for the muscarinic acetylcholine receptor subtypes M1 and M3. This allows for more targeted studies of the signaling pathways mediated by these receptors. However, one limitation is that tripitramine is not a widely studied compound, and there is limited information available on its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for research on tripitramine. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of tripitramine.
Synthesemethoden
The synthesis of tripitramine involves several steps, starting with the reaction of 1,2,3,4-tetrahydroisoquinoline with 2-chloroethanol to form 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with 1-chloro-2,3-epoxypropane to form 1-(2-chloro-3-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline. Finally, this compound is reacted with sodium azide to yield tripitramine.
Wissenschaftliche Forschungsanwendungen
Tripitramine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
152429-64-6 |
|---|---|
Produktname |
Tripitramine |
Molekularformel |
C64H77N13O6 |
Molekulargewicht |
1124.4 g/mol |
IUPAC-Name |
11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
InChI-Schlüssel |
YUJOQEAGGUIMED-UHFFFAOYSA-N |
SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Kanonische SMILES |
CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Andere CAS-Nummern |
152429-64-6 |
Synonyme |
tripitramine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)

